molecular formula C17H12N4O2 B2969879 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 870697-21-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No. B2969879
CAS RN: 870697-21-5
M. Wt: 304.309
InChI Key: IIGDQWYPOSFUSS-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent . In one method, an aromatic aldehyde and o-phenylenediamine are used to form C-N bonds .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically includes a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction . For example, in the presence of N,N-dimethylformamide/sulfur, a certain benzimidazole derivative was obtained .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Antihypertensive Effects

  • Research has shown that certain imidazole derivatives, like the N-(biphenylyl-methyl)imidazoles, are potent antihypertensives when taken orally. These compounds have been developed as nonpeptide angiotensin II receptor antagonists (Carini et al., 1991).

Antipsychotic Potential

  • Imidazoles have also been studied for their potential as antipsychotic agents. Specifically, 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, have been explored for their binding affinity in dopamine receptor preparations (Thurkauf et al., 1995).

Antiviral Activity

  • Imidazo[1,2-a]pyridines, structurally related to benzimidazoles, have been designed and tested as antirhinovirus agents. These compounds have shown potential in inhibiting human rhinovirus (Hamdouchi et al., 1999).

Synthesis and Chemical Studies

  • Studies on the synthesis of imidazole derivatives, like the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides, shed light on the chemical properties and potential applications of these compounds in medicinal chemistry (Yıldırım et al., 2005).

Neuropathic Pain Treatment

  • Certain imidazole derivatives have been synthesized as inhibitors of T-type calcium channels, showing efficacy in the treatment of neuropathic pain in preclinical models (Kim & Nam, 2016).

Antitumor Properties

  • Imidazotetrazines, another derivative, have been synthesized and studied for their broad-spectrum antitumor activities. These compounds may act as prodrug modifications of other known antitumor drugs (Stevens et al., 1984).

Carbonic Anhydrase Inhibition

  • Isoxazole-containing sulfonamides, related to benzimidazoles, have been synthesized and evaluated for their inhibition of human carbonic anhydrase, showing potential applications in treating glaucoma and neuropathic pain (Altug et al., 2017).

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future research may involve the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs based on benzimidazole derivatives .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c22-17(15-9-10-18-23-15)19-12-7-5-11(6-8-12)16-20-13-3-1-2-4-14(13)21-16/h1-10H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDQWYPOSFUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide

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